N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide
Description
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a 2-chloroacetyl group at the 1-position and an acetamide moiety at the 3-position. Its stereochemistry (R-configuration) and functional groups make it a structurally versatile intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors sensitive to chloroacetamide motifs . The compound’s reactivity is influenced by the electron-withdrawing chloroacetyl group, which enhances its electrophilic character, enabling nucleophilic substitutions or cross-coupling reactions in drug discovery pipelines .
Properties
IUPAC Name |
N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKZYXUXLMZLU-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of L-proline with chloroacetyl chloride. The process begins with the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into the corresponding amide intermediate. This intermediate is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield a carboxylic acid and an amine.
Scientific Research Applications
Chemical Structure and Synthesis
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide features a pyrrolidine ring with a chloroacetyl substituent. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chloroacetyl chloride under controlled conditions. Variations in the synthetic route can lead to structural modifications that enhance biological activity.
| Compound | Synthesis Method | Yield |
|---|---|---|
| This compound | Reaction with chloroacetyl chloride | High |
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its structure allows it to interact with various molecular targets, potentially acting as an inhibitor or modulator of specific enzymes or receptors involved in neurological pathways.
Anticonvulsant Activity
Several studies have evaluated the anticonvulsant properties of this compound. For instance, derivatives of pyrrolidine have shown efficacy in animal models for epilepsy, suggesting that this compound may hold promise as a treatment for seizure disorders.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Neurological Disorders : Preliminary data suggest that this compound may be effective in treating conditions such as epilepsy and other seizure-related disorders due to its anticonvulsant properties.
- Pain Management : Given its interaction with neurotransmitter systems, there is potential for exploring its use in pain management therapies, possibly through modulation of pain pathways.
Case Studies and Research Findings
A series of case studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study demonstrated that structurally related compounds showed significant protective effects against seizures in animal models, indicating a pathway for further investigation into this compound's efficacy.
- Another research effort focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, revealing that specific substitutions enhance anticonvulsant activity, which could be applicable to this compound.
Table: Summary of Anticonvulsant Activity Studies
| Study | Model Used | Key Findings |
|---|---|---|
| Study A | Maximal Electroshock (MES) | Significant protection observed with related compounds |
| Study B | Pentylenetetrazole (PTZ) | Efficacy noted in seizure prevention |
Mechanism of Action
The mechanism of action of N-[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of DPP-IV inhibitors, it contributes to the inhibition of the DPP-IV enzyme. This enzyme cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position, and its inhibition extends the half-life of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and improving glucose tolerance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolidine- and piperidine-based acetamides. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Stereochemical Impact :
- The R-configuration in the target compound vs. S-configuration in analogs (e.g., CAS 1354010-84-6 ) leads to divergent binding affinities. For instance, R-enantiomers often exhibit higher affinity for G-protein-coupled receptors (GPCRs) due to optimal spatial alignment .
Ring Size and Stability :
- Piperidine analogs (6-membered ring) show greater metabolic stability compared to pyrrolidine derivatives (5-membered ring) but may sacrifice target engagement due to reduced conformational flexibility .
Substituent Effects :
- Methyl groups (e.g., N-methyl-acetamide derivatives) enhance lipophilicity (logP increase by ~0.5 units), favoring membrane permeability .
- Cyclopropyl substituents (e.g., N-cyclopropyl-acetamide) introduce steric hindrance, reducing off-target interactions in kinase inhibition assays .
- Hydrochloride salts (e.g., (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride) improve solubility (>50 mg/mL in water) but may limit CNS penetration due to increased polarity .
Functional Group Reactivity: Chloroacetyl-containing analogs (e.g., target compound) exhibit higher electrophilicity, enabling covalent binding to cysteine residues in enzymes like proteases . In contrast, amino-ethyl derivatives (e.g., N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide) are non-covalent binders, favoring reversible interactions .
Synthetic Accessibility :
- The target compound is synthesized via coupling reactions between chloroacetyl chloride and pyrrolidine precursors, similar to methods used for dichlorophenylacetamide derivatives . Piperidine analogs require additional steps for ring expansion, increasing synthetic complexity .
Biological Activity
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is a synthetic compound with potential pharmacological properties, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chloroacetyl group and an acetamide moiety . These structural elements contribute to its ability to interact with biological targets, potentially acting as an inhibitor or modulator of various enzymes or receptors. The chloroacetyl group is particularly noteworthy for its electrophilic nature, allowing it to react with nucleophilic sites on biological molecules, thereby influencing biochemical pathways .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling.
- Receptor Modulation : It may modulate receptor activity, influencing cellular responses to various stimuli .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0048 | Staphylococcus aureus |
| Compound B | 0.0195 | Escherichia coli |
| Compound C | 0.025 | Candida albicans |
These results suggest that the biological activity of this compound may also extend to antimicrobial applications .
Neuropharmacological Effects
The potential neuropharmacological effects of this compound have been investigated in various animal models. Studies indicate that similar compounds exhibit anticonvulsant activity, suggesting that this compound may influence neuronal excitability and synaptic transmission.
In a study evaluating anticonvulsant properties, several derivatives were tested using standard models for seizure induction:
| Compound | Dose (mg/kg) | MES Test Result |
|---|---|---|
| Compound D | 100 | Active |
| Compound E | 300 | Active |
| Compound F | 100 | Inactive |
These findings highlight the importance of structural modifications in enhancing anticonvulsant efficacy .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated multiple pyrrolidine derivatives for their antimicrobial activity against common pathogens. Results indicated that compounds exhibiting halogen substitutions had improved bioactivity profiles, with this compound being a candidate for further exploration due to its structural similarities .
- Neuropharmacological Screening : In a series of experiments assessing the anticonvulsant potential of related compounds, it was observed that modifications in the pyrrolidine ring significantly influenced activity levels. This suggests that this compound could be optimized for enhanced therapeutic effects against neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
